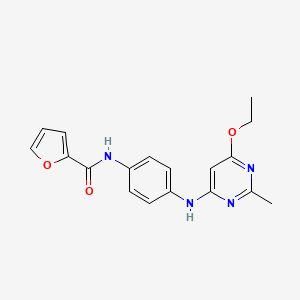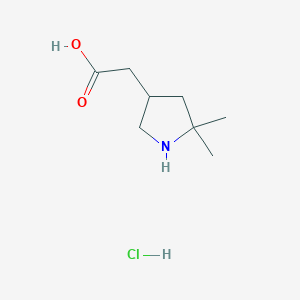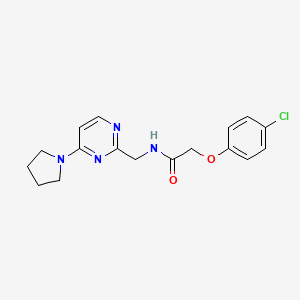![molecular formula C16H18N2O B2842034 1-[4-methyl-2-(pyrrolidin-1-yl)quinolin-3-yl]ethan-1-one CAS No. 478247-20-0](/img/structure/B2842034.png)
1-[4-methyl-2-(pyrrolidin-1-yl)quinolin-3-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[4-Methyl-2-(1-pyrrolidinyl)-3-quinolinyl]-1-ethanone” is a complex organic molecule that contains a quinoline ring, a pyrrolidine ring, and an ethanone group . Quinoline is a heterocyclic aromatic organic compound, and pyrrolidine is a cyclic amine. Both of these structures are common in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its quinoline, pyrrolidine, and ethanone groups. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the ethanone group) would all play a role .Scientific Research Applications
Catalysis and Chemical Synthesis
1-[4-Methyl-2-(1-pyrrolidinyl)-3-quinolinyl]-1-ethanone and its derivatives have been explored in various synthetic and catalytic contexts. For instance, compounds derived from similar quinolinyl ethanones have been used to synthesize NNN tridentate ligands that coordinate with iron(II) and cobalt(II) dichloride to form complexes. These complexes exhibit catalytic activities towards ethylene, demonstrating their potential in polymerization and oligomerization processes (Sun et al., 2007).
Additionally, derivatives of 1-[4-Methyl-2-(1-pyrrolidinyl)-3-quinolinyl]-1-ethanone have been synthesized for potential anti-cancer applications. One such derivative demonstrated high antiproliferative activity by interacting with DNA, inhibiting DNA topoisomerase II, and inducing cell cycle arrest, suggesting a multifaceted mechanism of action against cancer cells (L. D. Via et al., 2008).
Advanced Materials and Chemistry
The synthesis and characterization of various quinoxaline derivatives, including those starting from compounds related to 1-[4-Methyl-2-(1-pyrrolidinyl)-3-quinolinyl]-1-ethanone, have shown significant advancements in the field of materials science. These compounds have been synthesized using both conventional and ultrasound-assisted methods, highlighting the efficiency and versatility of these processes in producing materials with potential applications in electronics and photonics (A. Abdula et al., 2018).
Heterocyclic Synthesis
Research into the synthesis of heterocyclic compounds utilizing derivatives of 1-[4-Methyl-2-(1-pyrrolidinyl)-3-quinolinyl]-1-ethanone has yielded a variety of novel compounds. These efforts have led to the development of new synthetic methods and the discovery of compounds with potential biological activities. This includes the synthesis of pyrrolo[1,2-a]quinoxalines, which were achieved through an iron-catalyzed protocol, opening new avenues for the development of therapeutic agents (Zhiguo Zhang et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(4-methyl-2-pyrrolidin-1-ylquinolin-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-11-13-7-3-4-8-14(13)17-16(15(11)12(2)19)18-9-5-6-10-18/h3-4,7-8H,5-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQCBFGKLBVYMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)N3CCCC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,5-dimethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2841951.png)
![1-(2,6-Difluorophenyl)-3-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}urea](/img/structure/B2841953.png)

![1-METHYL-5-[(METHYLAMINO)METHYL]PYRROLIDIN-2-ONE](/img/structure/B2841956.png)
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(morpholine-4-sulfonyl)-1,4'-bipiperidine](/img/structure/B2841957.png)
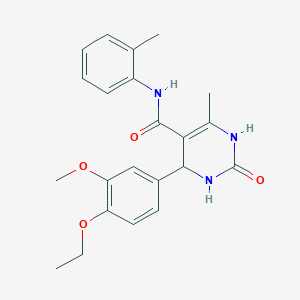
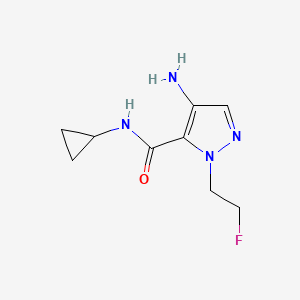
![4-(4-methylphenyl)-3-{[4-(trifluoromethoxy)phenoxy]methyl}-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2841965.png)


